N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core and a methoxyphenyl group
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C26H27NO5/c1-14-17(4)31-24-16(3)25-20(12-19(14)24)15(2)21(26(29)32-25)13-23(28)27-11-10-18-8-6-7-9-22(18)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,27,28) |
InChI Key |
PULBEBMCDWAYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furochromen core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Mechanism of Action
The mechanism by which N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s furochromen core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: Shares a similar chromone core but lacks the furo group and specific substitutions found in the target compound.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities and synthetic routes.
Uniqueness
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its specific combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
